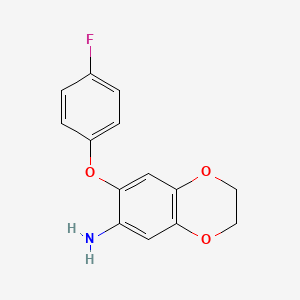

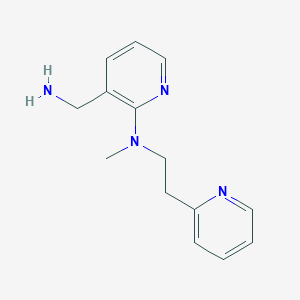

1-(propan-2-yl)-1H-indole-6-carboxylic acid

Overview

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical state (solid, liquid, gas) and color .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a complex molecule into simpler precursors .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography and various types of spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. For aromatic compounds like indoles, electrophilic aromatic substitution is a common reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Computational methods can also be used to predict these properties .Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of indole carboxylic acid exhibit significant antimicrobial activities. A series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids synthesized from 1-Propyl-1H-indole-2-carboxylic acid were tested against various bacterial strains and fungi. These compounds demonstrated notable antibacterial activities against pathogens like Staphylococcus aureus, Staphylococcus pyogenus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Asperigillus niger. The synthesized compounds were compared with standard drugs and showed promising results, indicating their potential for therapeutic applications (Raju et al., 2015).

Pharmaceutical Applications

Indole carboxylic acid derivatives have also been explored for their pharmacological properties, particularly as antagonists of the glycine site of the N-methyl-d-aspartate (NMDA) receptor, a critical receptor in the nervous system. Specifically, the compound 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid was identified as a potent selective glycine-site NMDA receptor antagonist. This discovery was facilitated by the use of comparative molecular field analysis (CoMFA) to optimize the compound's in vivo potency, duration of action, and binding activity, demonstrating the potential of indole carboxylic acid derivatives in developing therapeutic agents for neurological disorders (Baron et al., 2005).

Chemical Synthesis and Reactivity

Indole carboxylic acid compounds have been a subject of interest in chemical synthesis due to their reactivity and potential applications. For instance, studies have described the palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids with alkenes. This process effectively proceeds via directed C-H functionalization and decarboxylation, yielding 2-vinylated indoles. Similar reactions with other heteroaromatic carboxylic acids like pyrrole-, furan-, and thiophenecarboxylic acids have also been observed, leading to the production of decarboxylative vinylation products. These reactions open pathways for synthesizing various heteroaromatic compounds with potential applications in material science and pharmaceuticals (Maehara et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-propan-2-ylindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(2)13-6-5-9-3-4-10(12(14)15)7-11(9)13/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGHVWTWRRQKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)

amine](/img/structure/B1517557.png)

![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)